molecular formula C14H23NO5 B125790 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 141642-82-2

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No.: B125790
CAS No.: 141642-82-2
M. Wt: 285.34 g/mol
InChI Key: FGOJCPKOOGIRPA-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a heterocyclic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is characterized by its azepane ring, which is a seven-membered ring containing one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the use of 1-Boc-4-piperidone and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out in a solvent such as 1,4-dioxane, with sodium hydroxide as a base.

    Procedure: The starting materials are dissolved in the solvent, and the base is added drop-wise. The mixture is stirred at room temperature overnight to yield the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with molecular targets in biological systems . The azepane ring structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds, such as :

  • 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
  • This compound
  • 1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of tert-butyl and ethyl groups in this compound provides distinct reactivity and functionality.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJCPKOOGIRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403277
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141642-82-2
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 mL boron trifluoride etherate was added to 4 g 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 30 mL diethyl ether at −30° C. Then 3.5 g diazo-acetic acid ethyl ester in diethyl ether was added at the same temperature and stirred for 30 min. The reaction was poured in to ice water and the organic layer was separated, washed with aqueous sodiumcarbonate solution, dried and evaporated to give 3 g of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 10.0 g (50.18 mmol) 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 60 mL anhydrous ether maintained between −25° C. and −30° C. were added, over 20 minutes, solutions of 8.2 mL (65.23 mmol) boron trifluoride diethyl etherate in 17 mL anhydrous ether, followed by 6.85 mL (65.23 mmol) ethyl diazoacetate in 17 mL anhydrous ether, and the reaction was maintained between −25° C. and −30° C. for 1 hour. The mixture was allowed to warm to room temperature, 30 mL 30% potassium carbonate solution was added and the mixture extracted with EtOAc (3×30 mL), the organic layers were combined and dried with MgSO4. After filtration, the solvent was evaporated to give the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
Quantity
17 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20.0 g, 100 mmol, 1.00 equiv) in ether (60 mL)-30° C. was added dropwise a solution of BF3.Et2O (16.0 mL, 1.30 equiv) in ether (20 mL). After stirring 30 min at −30° C., a solution of ethyl 2-diazoacetate (16.0 g, 140 mmol, 1.30 equiv) in ether (20 mL) was added dropwise to the reaction at −30° C. The resulting solution was stirred for 1 h at −30° C., then warmed to 25° C. and stirred for 2 h. The reaction was then quenched with 100 mL of 30% aqueous potassium carbonate. The resulting mixture was extracted with 2×250 mL of ethyl acetate, and the combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/10) as eluent to furnish 19.0 g (66%) of the title compound as a light yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

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